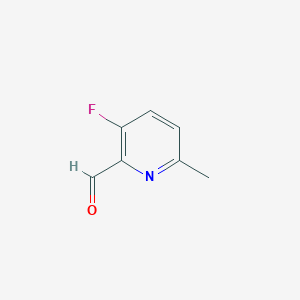

3-Fluoro-6-methylpyridine-2-carbaldehyde

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Synthesis

The pyridine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in the realm of medicinal chemistry and drug design. tandfonline.comrsc.org Its presence is noted in over 7,000 existing drug molecules of medicinal importance. rsc.org Pyridine and its derivatives are fundamental components in a vast number of natural products, including vitamins like niacin and vitamin B6, and coenzymes such as NAD and NADP. tandfonline.comnih.gov

In pharmaceutical development, the incorporation of a pyridine nucleus can significantly impact the pharmacological profile of a drug candidate. tandfonline.com The nitrogen atom in the ring can act as a hydrogen bond acceptor and provides a site for protonation, which can improve the water solubility and bioavailability of pharmaceutical agents. nih.govresearchgate.net Pyridine scaffolds are integral to a wide spectrum of therapeutic agents, including antimicrobial, antiviral, anticancer, and anti-inflammatory drugs. tandfonline.com For instance, the attachment of the pyridine nucleus to sulfanilamide produced the antibacterial drug sulfapyridine. nih.gov Well-known medicines such as isoniazid (an antibiotic for tuberculosis), esomeprazole, and imatinib mesylate (a chronic leukemia treatment) all feature the pyridine framework. nih.govnih.gov The adaptability of the pyridine ring allows for extensive functionalization, making it a versatile starting point for creating diverse molecular libraries to screen for biological activity. nih.govresearchgate.net

Strategic Integration of Fluorine into Heterocyclic Systems

The introduction of fluorine into heterocyclic compounds is a well-established strategy in medicinal chemistry to modulate molecular properties and enhance therapeutic potential. researchgate.net Due to fluorine's high electronegativity and small size, its incorporation can significantly alter a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability without causing substantial steric changes. researchgate.netresearchgate.net The replacement of a hydrogen atom with a fluorine atom can block sites of metabolic oxidation, thereby increasing the drug's half-life. researchgate.net

The highly polarized carbon-fluorine (C-F) bond can influence the acidity or basicity of nearby functional groups and introduce new, favorable interactions with biological targets like receptors and enzymes. nih.gov This strategic fluorination can lead to dramatic changes in a molecule's physical and chemical properties. nih.gov For example, fluorination can affect the conformational behavior and reactivity of N-heterocycles. nih.gov Consequently, fluorinated heterocycles are increasingly vital in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.gov The development of efficient methods for synthesizing ring-fluorinated heterocycles is, therefore, an area of active research. researchgate.net

Overview of 3-Fluoro-6-methylpyridine-2-carbaldehyde as a Versatile Synthetic Intermediate

This compound is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. It combines the key features of the pyridine scaffold with the modulating effects of a fluorine atom and the synthetic utility of an aldehyde group. The aldehyde functional group is particularly useful, acting as a precursor for the formation of various other functionalities through reactions such as oxidation, reduction, and carbon-carbon bond-forming reactions (e.g., Wittig, Grignard, and aldol reactions).

The presence of the fluorine atom at the 3-position and the methyl group at the 6-position on the pyridine ring introduces specific electronic and steric properties. The fluorine atom, being highly electronegative, influences the reactivity of the adjacent aldehyde group and the pyridine ring itself. This strategic substitution pattern makes this compound a tailored building block for constructing more complex, high-value molecules, particularly in the fields of pharmaceutical and agrochemical research. Its structure is well-defined, and it is used by chemists to introduce the 3-fluoro-6-methylpyridine moiety into larger target molecules.

Data Tables

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 3-fluoro-6-methylpicolinaldehyde |

| CAS Number | 884495-48-1 |

| Molecular Formula | C₇H₆FNO |

| Molecular Weight | 139.13 g/mol |

| SMILES | CC1=NC(C=O)=C(F)C=C1 |

Data sourced from Advanced ChemBlocks. achemblock.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Atropine |

| Esomeprazole |

| Ethionamide |

| Imatinib mesylate |

| Isoniazid |

| Lansoprazole |

| Montelukast |

| Niacin (Nicotinic acid) |

| Ozenoxacin |

| Pioglitazone |

| Pyridine |

| Sulfapyridine |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-6-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c1-5-2-3-6(8)7(4-10)9-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRIZGILKSORNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601266114 | |

| Record name | 3-Fluoro-6-methyl-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-48-1 | |

| Record name | 3-Fluoro-6-methyl-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884495-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-6-methyl-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 6 Methylpyridine 2 Carbaldehyde

Direct Synthesis Approaches

Direct synthetic methods aim to construct the target molecule in a straightforward manner, often involving the introduction of the aldehyde functionality onto a pre-existing fluorinated pyridine (B92270) core or the oxidation of a suitable precursor.

Oxidation of Precursor Hydroxymethyl Pyridines

A common and effective strategy for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. In the context of 3-Fluoro-6-methylpyridine-2-carbaldehyde, this involves the oxidation of (3-Fluoro-6-methylpyridin-2-yl)methanol. The Dess-Martin periodinane (DMP) oxidation is a widely used method for this transformation due to its mild reaction conditions and high efficiency in converting primary alcohols to aldehydes with minimal overoxidation to carboxylic acids. nih.govnih.govchemsoc.org.cnnih.gov

The reaction proceeds by the reaction of the alcohol with the hypervalent iodine reagent, DMP. This is followed by a ligand exchange and subsequent elimination, which yields the aldehyde, iodinane, and acetic acid. The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature. nih.gov

A relevant example illustrating this methodology is the synthesis of the structurally similar 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde from (6-Bromo-3-fluoropyridin-2-yl)methanol. This transformation is achieved using Dess-Martin periodinane, highlighting the applicability of this method for the oxidation of substituted 2-(hydroxymethyl)pyridines.

Table 1: Key Features of Dess-Martin Periodinane Oxidation

| Feature | Description |

| Reagent | Dess-Martin Periodinane (DMP) |

| Substrate | Primary Alcohols |

| Product | Aldehydes |

| Advantages | Mild conditions, high selectivity, avoids toxic chromium reagents. nih.gov |

| Typical Solvents | Dichloromethane, Chloroform |

| Byproducts | Iodinane, Acetic Acid |

Formylation of Fluorinated Pyridine Precursors via C-H Insertion

Another direct approach involves the introduction of a formyl group (-CHO) onto a fluorinated pyridine ring system through C-H bond activation and insertion. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgresearchgate.netmdpi.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. wikipedia.org

The mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich pyridine ring in an electrophilic aromatic substitution reaction. The resulting iminium salt is subsequently hydrolyzed to yield the aldehyde. wikipedia.org While this method is generally effective for activated substrates, the presence of an electron-withdrawing fluorine atom on the pyridine ring can decrease its nucleophilicity, potentially making the reaction more challenging. However, the methyl group at the 6-position is electron-donating, which may help to activate the ring towards formylation.

Recent studies have described efficient methods for the preparation of 3-formyl-6-azaindoles from 3-amino-4-methylpyridines using the Vilsmeier-Haack reaction, demonstrating its utility in the functionalization of pyridine derivatives. researchgate.net

Table 2: Vilsmeier-Haack Reaction Overview

| Component | Role |

| Substrate | Electron-rich aromatic or heteroaromatic compound |

| Reagents | N,N-Dimethylformamide (DMF) and Phosphorus oxychloride (POCl₃) |

| Intermediate | Vilsmeier reagent (chloroiminium ion) |

| Product | Formylated aromatic or heteroaromatic compound |

| Mechanism | Electrophilic aromatic substitution followed by hydrolysis. wikipedia.org |

Indirect Synthetic Routes via Fluorinated Pyridine Scaffolds

Indirect routes focus on the initial synthesis of a fluorinated pyridine scaffold, which is then further functionalized to introduce the aldehyde group. These methods offer flexibility in the introduction of substituents and can be advantageous when direct methods are not feasible.

C-H Bond Functionalization Strategies

Recent advances in organic synthesis have highlighted the power of C-H bond functionalization, allowing for the direct introduction of various functional groups, including fluorine, onto a pre-existing molecular framework.

Electrophilic fluorination involves the reaction of a nucleophilic substrate with an electrophilic fluorine source ("F⁺" equivalent). researchgate.net A variety of N-F reagents, such as Selectfluor® (F-TEDA-BF₄), have been developed for this purpose and are known for their relative stability and safety compared to elemental fluorine. wikipedia.orgresearchgate.net

The direct electrophilic fluorination of pyridine is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack. However, the introduction of electron-donating groups can enhance the ring's nucleophilicity and facilitate fluorination. For the synthesis of a precursor to this compound, one could envision the electrophilic fluorination of a suitable 6-methylpyridine derivative. The regioselectivity of the fluorination would be a critical factor, influenced by the electronic and steric effects of the substituents on the pyridine ring.

Research has shown that the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® can lead to fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. mdpi.comnih.govnih.gov This two-step process provides an alternative to the direct C-H fluorination of the aromatic pyridine ring.

Transition metal catalysis has emerged as a powerful tool for the regioselective C-H functionalization of heterocycles. nih.govresearchgate.netnih.govnih.goviu.edursc.orgnih.govbeilstein-journals.org Palladium and rhodium complexes, in particular, have been shown to catalyze the direct fluorination of C-H bonds in pyridine derivatives. nih.govnih.govnih.goviu.edu These methods often employ a directing group to guide the metal catalyst to a specific C-H bond, thereby controlling the regioselectivity of the fluorination.

For instance, a palladium-catalyzed method for the aromatic C-H fluorination has been developed that utilizes mild electrophilic fluorinating reagents. nih.gov This approach is significant as it avoids the use of highly reactive and often unselective fluorinating agents. Similarly, Rh(III)-catalyzed C-H functionalization has been successfully applied to the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govnih.gov These advanced methodologies offer promising routes to fluorinated pyridine scaffolds that can subsequently be converted to the target aldehyde through established chemical transformations.

Table 3: Comparison of Indirect Fluorination Strategies

| Strategy | Key Features |

| Electrophilic Fluorination | Utilizes "F⁺" sources like Selectfluor®. Reactivity is dependent on the electronic nature of the pyridine ring. wikipedia.orgresearchgate.net |

| Transition Metal-Catalyzed C-H Activation | Employs catalysts such as palladium or rhodium. Often uses directing groups for regiocontrol. nih.govnih.govnih.goviu.edu |

Nucleophilic Aromatic Substitution (SNAr) on Fluoropyridine Intermediates

Nucleophilic aromatic substitution (SNAr) stands as a pivotal strategy for the synthesis of fluorinated pyridines. This method capitalizes on the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of electron-withdrawing groups, facilitating the displacement of a leaving group by a nucleophile.

In the context of synthesizing fluoropyridine intermediates, the fluorine atom itself can act as a leaving group, although its displacement is generally more challenging compared to other halogens. reddit.com However, the strong electron-withdrawing nature of fluorine activates the pyridine ring towards nucleophilic attack. core.ac.uk The reaction mechanism typically involves the formation of a resonance-stabilized Meisenheimer complex, an intermediate that is key to the substitution process. core.ac.uk The rate-limiting step is often the initial attack of the nucleophile due to the temporary disruption of aromaticity. reddit.com

The efficiency of SNAr reactions on fluoropyridines can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of activating groups on the pyridine ring. For instance, the synthesis of methyl 3-fluoropyridine-4-carboxylate has been successfully achieved through the nucleophilic aromatic substitution of a nitro group with a fluoride (B91410) anion. nih.govresearchgate.net This highlights the utility of SNAr in introducing fluorine onto a pre-functionalized pyridine ring. Furthermore, the development of tandem C-H fluorination and SNAr reactions provides a streamlined approach for the late-stage functionalization of complex heterocycles. acs.orgnih.gov

Recent advancements have focused on developing milder and more efficient conditions for SNAr fluorination. This includes the use of cost-effective fluoride sources like potassium fluoride in combination with phase-transfer catalysts, and the development of systems that generate anhydrous tetraalkylammonium fluoride in situ to facilitate reactions at or near room temperature. acs.org

Table 1: Key Factors Influencing SNAr Reactions on Fluoropyridine Intermediates

| Factor | Description | Impact on Reaction |

|---|---|---|

| Leaving Group | The atom or group displaced by the nucleophile (e.g., F, Cl, Br, NO2). | The nature of the leaving group affects the reaction rate. While fluoride is a poorer leaving group than other halogens in aliphatic systems, it is effective in SNAr on electron-deficient rings. |

| Nucleophile | The electron-rich species that attacks the aromatic ring. | Stronger nucleophiles generally lead to faster reaction rates. |

| Solvent | The medium in which the reaction is conducted. | Polar aprotic solvents (e.g., DMSO, DMF) are often used to solvate the cation and increase the nucleophilicity of the anion. |

| Activating Groups | Electron-withdrawing groups on the pyridine ring. | These groups stabilize the Meisenheimer intermediate, thereby increasing the reaction rate. |

Cyclization and Condensation Reactions for Fluoropyridine Ring Formation

The construction of the fluoropyridine ring itself is a fundamental aspect of synthesizing compounds like this compound. Various cyclization and condensation strategies are employed for this purpose.

The Hantzsch pyridine synthesis, a classic multi-component reaction, offers a versatile method for constructing dihydropyridine (B1217469) rings, which can then be oxidized to pyridines. wikipedia.orgwikipedia.org This reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgalfa-chemistry.comorganic-chemistry.org While the traditional Hantzsch synthesis has limitations such as harsh conditions and low yields, modern modifications have addressed these issues. wikipedia.org These include the use of microwave irradiation and greener solvents to improve efficiency and environmental friendliness. wikipedia.orgnih.gov

Related condensation reactions, such as the Guareschi-Thorpe and Kröhnke syntheses, also provide routes to substituted pyridines from aldehydes and other precursors. wikipedia.orgpharmaguideline.com These methods often involve the formation of key intermediates through Knoevenagel condensation and Michael addition, followed by cyclization and dehydration. alfa-chemistry.com The choice of reactants, including aliphatic or aromatic aldehydes, allows for the synthesis of a diverse range of pyridine derivatives. alfa-chemistry.comresearchgate.net

Modern synthetic methods increasingly rely on catalysis to achieve high efficiency and selectivity. Lewis acid catalysis plays a significant role in the functionalization of pyridines. Lewis acids can activate the pyridine ring towards nucleophilic attack or facilitate C-H functionalization. bath.ac.ukacs.org For instance, zinc chloride has been used to catalyze the Cγ-selective decarboxylative pyridylation of N-hydroxyphthalimide esters. acs.org The Lewis acid is proposed to coordinate with the cyano group of a pyridine-boryl radical, lowering the activation barrier for C-C coupling. acs.org

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated aromatic compounds under mild conditions. mdpi.comresearchgate.netsigmaaldrich.com This approach utilizes a photocatalyst, such as an iridium or ruthenium complex, to initiate single-electron transfer (SET) processes upon irradiation with visible light. acs.orgnih.gov In the context of fluoropyridine synthesis, photoredox catalysis can be employed for the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation to form the 3-fluoropyridine (B146971) ring. acs.org This method allows for the assembly of the fluoropyridine structure from simple ketone-derived components. acs.org

Table 2: Comparison of Catalytic Methods in Pyridine Synthesis

| Catalytic Method | Key Features | Typical Catalysts/Reagents | Advantages |

|---|---|---|---|

| Lewis Acid Catalysis | Activation of the pyridine ring or reaction intermediates. | ZnCl₂, AlMe₃, Zinc nitrate | Enhanced reactivity, potential for regioselectivity control. bath.ac.ukacs.orgacs.org |

| Photoredox Catalysis | Initiation of reactions via single-electron transfer using visible light. | fac-Ir(ppy)₃, Ru(bpy)₃²⁺ | Mild reaction conditions, high functional group tolerance, access to unique reaction pathways. mdpi.comresearchgate.netacs.org |

Deprotonative functionalization offers a direct method for introducing substituents onto the pyridine ring by deprotonating a C-H bond with a strong base, followed by reaction with an electrophile, such as a carbonyl compound. jst.go.jp Traditionally, strong bases like organolithium reagents (n-BuLi, LDA) are used, often requiring cryogenic temperatures to control reactivity and side reactions. jst.go.jp

More recent developments have focused on using milder bases and catalytic systems. For example, an amide base generated in situ from a catalytic amount of CsF and a stoichiometric amount of tris(trimethylsilyl)amine (B75434) can effectively deprotonate pyridines bearing electron-withdrawing groups, allowing for their coupling with various aldehydes at ambient conditions. jst.go.jp This method has shown good functional group tolerance and provides a more efficient protocol compared to traditional methods that require stoichiometric amounts of several reagents. jst.go.jp

Sustainable and Catalytic Approaches in Fluorinated Pyridine Synthesis

The development of sustainable and catalytic methods for synthesizing fluorinated pyridines is a key area of research, driven by the need for more environmentally benign and efficient chemical processes. researchgate.net This includes the use of earth-abundant metal catalysts, minimizing waste, and employing milder reaction conditions.

Rhodium(III)-catalyzed C-H functionalization has been developed for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This approach avoids the need for pre-functionalized starting materials and can be conveniently set up in air. nih.gov Similarly, palladium-catalyzed carbonylative coupling reactions provide a route to aryl ketones, demonstrating the utility of transition metal catalysis in functionalizing pyridines. rsc.org

The quest for greener chemistry has also influenced traditional methods like the Hantzsch synthesis, with research focusing on the use of ionic liquids as catalysts and water as a solvent to create more environmentally friendly protocols. wikipedia.org Furthermore, methods for the direct C-H fluorination of pyridines using reagents like silver(II) fluoride offer a more direct and atom-economical approach to fluorinated heterocycles compared to multi-step sequences. researchgate.netorgsyn.org These catalytic and sustainable approaches are crucial for the efficient and responsible production of valuable fluorinated pyridine derivatives.

Reactivity and Transformational Chemistry of 3 Fluoro 6 Methylpyridine 2 Carbaldehyde

Reactivity of the Pyridine-2-carbaldehyde Moiety

The aldehyde group, being an electrophilic center, is the primary site for a variety of nucleophilic addition and condensation reactions. Its proximity to the pyridine (B92270) nitrogen also influences its reactivity.

Condensation Reactions for Imine and Aminal Formation

The aldehyde functionality of 3-Fluoro-6-methylpyridine-2-carbaldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. wikipedia.orgmasterorganicchemistry.com This reaction is a cornerstone in the synthesis of various nitrogen-containing compounds and ligands for coordination chemistry. The formation of imines is a reversible reaction that typically occurs under equilibrium control, and often requires the removal of the water byproduct to drive the reaction to completion. nih.gov This can be achieved by using a Dean-Stark apparatus or by the addition of a dehydrating agent. nih.gov

The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. masterorganicchemistry.com Subsequent dehydration, often acid-catalyzed, leads to the formation of the C=N double bond of the imine. masterorganicchemistry.com A variety of fluorinated imines have been synthesized through the condensation of fluorinated benzaldehydes with various amines, highlighting the feasibility of this transformation for fluoro-substituted aromatic aldehydes. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Primary Amine (R-NH₂) | N-(3-Fluoro-6-methylpyridin-2-ylmethylene)alkan-1-amine | Imine Formation (Condensation) |

| This compound | Secondary Amine (R₂NH) | Aminal | Aminal Formation |

Reductive Transformations of the Aldehyde Group

The aldehyde group of this compound can be selectively reduced to a primary alcohol, (3-fluoro-6-methylpyridin-2-yl)methanol. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comlibretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. libretexts.orgnumberanalytics.com This initial step forms an alkoxide intermediate, which is subsequently protonated during workup (often with a mild acid or solvent like methanol) to yield the primary alcohol. libretexts.org

Sodium borohydride is a preferred reagent for this transformation due to its selectivity; it readily reduces aldehydes and ketones but typically does not affect other functional groups like esters, amides, or the aromatic pyridine ring under standard conditions. masterorganicchemistry.comlibretexts.org The synthesis of various substituted pyridyl methanols often employs this reliable reductive step.

| Starting Material | Reagent | Product | Transformation |

| This compound | Sodium Borohydride (NaBH₄) | (3-Fluoro-6-methylpyridin-2-yl)methanol | Aldehyde Reduction |

Alpha-Halogenation and Elimination Reactions of Aldehyde Derivatives

While direct alpha-halogenation of this compound is not extensively documented, the principles of alpha-halogenation of aldehydes and ketones are well-established. This reaction typically proceeds via an enol or enolate intermediate. Under acidic conditions, the aldehyde can tautomerize to its enol form, which then acts as a nucleophile and attacks a halogen molecule (e.g., Br₂). This process is often autocatalytic as it produces HBr, which can further catalyze the enolization.

Alternatively, under basic conditions, an enolate is formed which is a more potent nucleophile than the enol. However, base-catalyzed halogenation can be difficult to control and may lead to polyhalogenation and haloform reactions, especially if the aldehyde has multiple alpha-hydrogens. Given that this compound has only one alpha-hydrogen, this may offer more controlled reactions.

Following alpha-halogenation, the resulting α-halo aldehyde can undergo elimination reactions to form α,β-unsaturated aldehydes. This is typically achieved by treatment with a base. The presence of the halogen at the alpha position increases the acidity of the alpha-proton, facilitating its removal by a base and subsequent elimination of the halide to form a carbon-carbon double bond.

Heteroaromatic Ring-Forming Reactions (e.g., Heterocyclization to Triazines)

Pyridine-2-carbaldehydes are valuable precursors for the synthesis of fused and substituted heteroaromatic systems. One notable transformation is their heterocyclization to form 3-(pyridin-2-yl)-1,2,4-triazines. researchgate.net This reaction typically involves the condensation of the pyridine-2-carbaldehyde with an isonitrosoacetophenone hydrazone, followed by an aromatization step which can be achieved through oxidation or dehydration. researchgate.net

While the direct heterocyclization of this compound is not specifically detailed in the provided search results, studies on related substituted pyridine-2-carbaldehydes, such as 6-methylpyridine-2-carbaldehyde and 6-bromopyridine-2-carbaldehyde, have shown that they can be converted to the corresponding 1,2,4-triazine (B1199460) derivatives. researchgate.net However, the yields and feasibility of these reactions can be influenced by the nature of the substituents on the pyridine ring. researchgate.net For instance, pyridine-2-carbaldehydes with certain electron-withdrawing groups may exhibit lower yields or require modified reaction conditions. researchgate.net The synthesis of new fused triazine derivatives often involves the reaction of a triazinone precursor with various aldehydes. nih.gov

| Pyridine-2-carbaldehyde Derivative | Reagent | Product Type |

| 6-Methylpyridine-2-carbaldehyde | Isonitrosoacetophenone hydrazone | 3-(6-Methylpyridin-2-yl)-1,2,4-triazine |

| 6-Bromopyridine-2-carbaldehyde | Isonitrosoacetophenone hydrazone | 3-(6-Bromopyridin-2-yl)-1,2,4-triazine 4-oxide |

Reactivity of the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack, particularly with the activating effect of the fluorine substituent.

Nucleophilic Substitution Reactions on the Pyridine Nucleus

The fluorine atom at the 3-position of the pyridine ring can be susceptible to nucleophilic aromatic substitution (SNA r). The pyridine nitrogen and the aldehyde group, both being electron-withdrawing, enhance the electrophilicity of the pyridine ring, thereby facilitating the attack of nucleophiles. Fluorine is a good leaving group in SNA r reactions on heteroaromatic rings. nih.govacs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the enhanced reactivity of fluorinated pyridines. nih.govacs.org

| Substrate | Nucleophile | Product | Reaction Type |

| Methyl 3-nitropyridine-4-carboxylate | CsF | Methyl 3-fluoropyridine-4-carboxylate | Nucleophilic Aromatic Substitution |

| 2-Fluoropyridine | NaOEt | 2-Ethoxypyridine | Nucleophilic Aromatic Substitution |

| Methyl 2-fluoro-6-methylaminopyridine-3-carboxylate | Methoxide | Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate | Nucleophilic Aromatic Substitution |

Electrophilic Transformations of the Pyridine Moiety

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is inherently challenging. The lone pair of the nitrogen atom readily interacts with electrophiles, leading to the formation of a pyridinium (B92312) cation, which is significantly more electron-deficient and thus highly deactivated towards further electrophilic attack. Standard electrophilic substitution on an unsubstituted pyridine ring requires harsh reaction conditions and typically proceeds at the C-3 position, as this avoids the formation of a destabilized cationic intermediate with a positive charge on the electronegative nitrogen atom. pearson.comyoutube.com

In the case of this compound, the pyridine ring is profoundly deactivated by the cumulative electron-withdrawing effects of the nitrogen atom, the C-2 carbaldehyde group (a meta-director), and the C-3 fluorine atom (inductive withdrawal). While the C-6 methyl group provides a slight activating effect, it is insufficient to overcome the substantial deactivation of the ring system. Consequently, electrophilic transformations on the pyridine moiety of this compound are exceptionally difficult and require forcing conditions.

The regioselectivity of any potential electrophilic attack is governed by the combined directing effects of the substituents. The C-4 position is strongly deactivated, being para to the aldehyde and ortho to the fluorine. The C-5 position, being meta to the aldehyde and ring nitrogen but ortho to the activating methyl group, is the most likely, albeit still highly disfavored, site for electrophilic substitution.

| Substituent | Position | Electronic Effect | Directing Influence (for EAS) |

| Pyridine Nitrogen | 1 | -I, -R (strongly deactivating) | Meta (C-3, C-5) |

| Aldehyde (-CHO) | 2 | -I, -R (strongly deactivating) | Meta (C-4, C-6) |

| Fluorine (-F) | 3 | -I > +R (deactivating) | Ortho, Para (C-2, C-4) |

| Methyl (-CH₃) | 6 | +I (weakly activating) | Ortho, Para (C-5) |

Influence of the Fluorine Substituent on Reactivity

The fluorine substituent exhibits a dual electronic nature that distinctly influences electrophilic and nucleophilic reactions.

In Electrophilic Reactions: Fluorine is the most electronegative element, leading to a strong inductive electron withdrawal (-I effect), which deactivates the aromatic ring towards electrophilic attack. numberanalytics.com However, through its lone pairs, fluorine can donate electron density into the π-system (+R or resonance effect). This resonance effect preferentially stabilizes the cationic intermediates (sigma complexes) formed during attack at the ortho and para positions. In this compound, the fluorine at C-3 would direct incoming electrophiles to the C-2 and C-4 positions. However, the C-2 position is already substituted, and the C-4 position is strongly deactivated by the powerful electron-withdrawing aldehyde group, making this directing effect largely moot.

In Nucleophilic Reactions: The presence of a fluorine atom significantly accelerates the rate of Nucleophilic Aromatic Substitution (SNAr) compared to other halogens. nih.gov For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov This is because fluorine's high electronegativity is highly effective at stabilizing the negative charge of the intermediate Meisenheimer complex. libretexts.orgopenstax.org SNAr reactions are most favorable when the leaving group is positioned ortho or para to a strong electron-withdrawing group. In this compound, the fluorine atom is at the C-3 position, which is meta to the ring nitrogen and adjacent (ortho) to the C-2 aldehyde. While the aldehyde provides activation, the meta relationship to the primary activating group (the ring nitrogen) makes direct nucleophilic displacement of this fluoride (B91410) unlikely under typical SNAr conditions.

The incorporation of fluorine into an aromatic ring fundamentally alters its electronic structure and stability. rsc.org

Electronic Density: The potent inductive effect of fluorine withdraws significant electron density from the pyridine ring, making the system more electron-poor. This reduction in electron density is a primary reason for the decreased reactivity towards electrophiles. numberanalytics.com

Orbital Energies: Fluorine substitution leads to a lowering of the energy levels of the molecular orbitals (both HOMO and LUMO). This contributes to the increased stability of the molecule. numberanalytics.com

Ring Stability and "Fluoromaticity": The addition of fluorine atoms to an aromatic ring can enhance its stability, leading to shorter bond lengths and greater resistance to addition reactions. nih.gov This stabilizing effect, sometimes termed "fluoromaticity," arises from the introduction of new π-orbitals from the fluorine conjugation, which are lower in energy than the original aromatic orbitals. This enhanced stability contributes to the high thermal and chemical resistance often observed in fluorinated aromatic compounds. nih.gov

| Property | Impact of C-3 Fluorine Substituent |

| Electron Density | Decreased across the ring due to strong inductive withdrawal (-I effect). |

| Reactivity to Electrophiles | Significantly decreased (deactivation). |

| Reactivity to Nucleophiles | SNAr is activated, but substitution at C-3 is electronically disfavored. |

| Molecular Orbital Energies | Lowered, contributing to increased molecular stability. |

| Overall Ring Stability | Increased due to strong C-F bond and electronic stabilization ("fluoromaticity"). nih.gov |

Stability and Decomposition Pathways under Reaction Conditions

While specific decomposition studies for this compound are not extensively documented, its stability can be inferred from the properties of its constituent parts. The fluoropyridine ring itself is expected to be highly stable due to the strength of the carbon-fluorine bond and the electronic stabilization imparted by the fluorine atom. nih.gov

The primary site of reactivity and potential decomposition is the aldehyde functional group. Aldehydes are susceptible to a variety of transformations, which represent the most probable decomposition pathways under different reaction conditions.

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, especially in the presence of oxidizing agents or upon prolonged exposure to air. This would yield 3-Fluoro-6-methylpyridine-2-carboxylic acid.

Reduction: In the presence of reducing agents (e.g., sodium borohydride), the aldehyde can be reduced to the corresponding primary alcohol, (3-Fluoro-6-methylpyridin-2-yl)methanol.

Condensation: Like other aldehydes, it is susceptible to condensation reactions, particularly with amines or other nucleophiles, to form imines (Schiff bases). wikipedia.org

Thermal Decomposition: While the ring is stable, high temperatures can lead to decomposition. Analogous compounds like pyridine-3-carbaldehyde are known to release toxic vapors, including oxides of carbon and nitrogen, upon thermal decomposition. jubilantingrevia.com

Storage: Over time, pyridine aldehydes can discolor (e.g., older samples of pyridine-2-carbaldehyde often appear brown), suggesting slow polymerization or degradation pathways. wikipedia.org

| Condition / Reagent | Potential Transformation Pathway | Likely Product |

| Oxidizing Agent (e.g., KMnO₄, air) | Oxidation of aldehyde | 3-Fluoro-6-methylpyridine-2-carboxylic acid |

| Reducing Agent (e.g., NaBH₄) | Reduction of aldehyde | (3-Fluoro-6-methylpyridin-2-yl)methanol |

| Primary Amine (R-NH₂) | Condensation / Imine formation | N-((3-Fluoro-6-methylpyridin-2-yl)methylene)alkanamine |

| High Temperature | Thermal Decomposition | Gaseous products (CO, CO₂, NOx) and char |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Building Block in Complex Molecular Architectures

The unique substitution pattern of "3-Fluoro-6-methylpyridine-2-carbaldehyde" makes it an attractive starting material for the construction of intricate molecular frameworks. The aldehyde group provides a reactive handle for a multitude of chemical transformations, while the fluorine and methyl groups modulate the electronic properties and steric environment of the pyridine (B92270) ring.

"this compound" is a valuable precursor for the synthesis of diverse libraries of heterocyclic compounds. The aldehyde functionality can readily participate in condensation reactions with various nucleophiles, such as amines, hydrazines, and hydroxylamines, to generate a wide array of imines, hydrazones, and oximes. These products can then undergo subsequent cyclization reactions to form a variety of heterocyclic systems. For instance, reaction with a binucleophile like hydrazine can lead to the formation of pyridyl-substituted pyrazoles or pyridazines. The presence of the fluorine atom can influence the regioselectivity of these cyclization reactions and can also be used to fine-tune the physicochemical properties of the resulting heterocyclic compounds, such as their lipophilicity and metabolic stability. While specific examples for "this compound" are not extensively documented in publicly available research, the general reactivity of pyridine-2-carbaldehydes is well-established for the generation of diverse heterocyclic scaffolds.

| Reagent | Resulting Heterocycle | Potential Applications |

| Hydrazine | Pyridyl-pyrazole | Medicinal Chemistry, Agrochemicals |

| Substituted Hydrazines | N-substituted Pyridyl-pyrazoles | Fine-tuning of biological activity |

| Hydroxylamine | Pyridyl-oxazole | Bioactive Scaffolds |

| Amidines | Pyridyl-pyrimidine | Pharmaceutical Scaffolds |

The incorporation of fluorine into bioactive molecules is a well-established strategy to enhance their pharmacological properties. Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability. "this compound" serves as a key building block for the synthesis of such fluorinated bioactive scaffolds.

The aldehyde group can be converted into a variety of functional groups, including alcohols, amines, and carboxylic acids, which can then be further elaborated to construct complex molecules. For example, reduction of the aldehyde to an alcohol, followed by conversion to an amine, provides a route to fluorinated pyridine-containing ligands for metal-based drugs or catalysts. The fluorine atom at the 3-position of the pyridine ring can significantly influence the acidity of the N-H proton in derived amides or the binding affinity of the pyridine nitrogen to a metal center. Although specific blockbuster drugs derived directly from this aldehyde are not yet reported, the fluorinated pyridine motif is present in numerous approved pharmaceuticals, highlighting the potential of this building block in drug discovery programs. ijpsjournal.comnih.govucsf.edu

| Bioactive Scaffold | Potential Therapeutic Area | Role of Fluorine |

| Fluorinated Pyridyl-amides | Oncology, Infectious Diseases | Enhanced metabolic stability, improved binding affinity |

| Fluorinated Pyridyl-alcohols | CNS disorders | Increased lipophilicity and brain penetration |

| Fluorinated Pyridyl-amines | Cardiovascular diseases | Modulation of pKa, improved target engagement |

Design and Development of Functional Materials

The unique electronic properties conferred by the fluorine atom make "this compound" a valuable intermediate in the design and synthesis of advanced functional materials.

Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low surface energy. nih.gov While direct polymerization of "this compound" is not a common application, it can be chemically modified to produce monomers suitable for polymerization. For instance, the aldehyde can be converted to a vinyl or an acrylic group, which can then be polymerized to yield fluorinated pyridine-containing polymers. These polymers could find applications in coatings, membranes, and electronic devices where the unique properties of the fluorinated pyridine moiety can be exploited. The presence of the pyridine ring within the polymer backbone can also introduce interesting properties such as metal coordination capabilities and pH-responsiveness.

Pyridine-based ligands are of paramount importance in coordination chemistry and catalysis. alfachemic.comacs.orgnih.gov "this compound" serves as an excellent precursor for the synthesis of novel ligands. The aldehyde group can be readily transformed into various coordinating moieties. For example, condensation with a primary amine followed by reduction yields a secondary amine that, in conjunction with the pyridine nitrogen, can act as a bidentate ligand. The electronic properties of the resulting metal complexes can be fine-tuned by the electron-withdrawing fluorine atom and the electron-donating methyl group. These tailored ligands can be used to develop highly efficient and selective catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. alfachemic.comacs.orgnih.gov The fluorine atom can also enhance the stability and catalytic lifetime of the corresponding metal complexes.

| Ligand Type | Metal Complex | Potential Catalytic Application |

| Bidentate N,N-ligand (Schiff base) | Palladium(II), Copper(I) | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Bidentate N,O-ligand (from pyridyl-alcohol) | Ruthenium(II), Iridium(III) | Asymmetric hydrogenation, transfer hydrogenation |

| Tridentate N,N,N-ligand (from diamine condensation) | Iron(II), Cobalt(II) | Oxidation catalysis, polymerization |

Contributions to Agrochemical Research and Development

The pyridine ring is a common structural motif in a wide range of agrochemicals, including herbicides, insecticides, and fungicides. nih.govresearchgate.netresearchgate.net The introduction of fluorine into these molecules can lead to enhanced efficacy, selectivity, and environmental safety. nih.govnbinno.com "this compound" is a valuable intermediate for the synthesis of novel agrochemicals. The aldehyde functionality allows for the introduction of various pharmacophores through reactions such as Wittig olefination, aldol condensation, or the formation of hydrazones, which are known to exhibit insecticidal activity. The specific substitution pattern of the starting material, with the fluorine at the 3-position and the methyl group at the 6-position, can influence the biological activity and spectrum of the resulting agrochemical. Research in this area focuses on synthesizing derivatives of this aldehyde and screening them for their pesticidal properties, aiming to develop new crop protection agents with improved performance and reduced environmental impact. nih.govresearchgate.netresearchgate.net

Advanced Analytical and Computational Studies

Spectroscopic Characterization Techniques in Mechanistic Elucidation

Spectroscopic techniques are indispensable tools for elucidating the structure and bonding of molecules. Each method provides a unique piece of the structural puzzle, and together they offer a detailed portrait of the molecule's identity and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 3-Fluoro-6-methylpyridine-2-carbaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the two aromatic protons on the pyridine (B92270) ring, and the methyl group protons. The aldehyde proton (CHO) would typically appear as a singlet at a significantly downfield chemical shift, usually in the range of 9.5-10.5 ppm. The two aromatic protons would appear as doublets due to coupling with each other, and their chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and aldehyde groups and the electron-donating effect of the methyl group. The methyl protons (CH₃) would present as a singlet in the upfield region, typically around 2.5-2.7 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield shift, often exceeding 190 ppm. The carbons of the pyridine ring would appear in the aromatic region (110-165 ppm), with their precise shifts influenced by the attached substituents. The C-F bond would result in a large coupling constant (¹JCF), splitting the signal for the carbon atom bonded to fluorine. The methyl carbon would be observed at a characteristic upfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures; actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| CHO | 9.8 - 10.2 | 190 - 195 | Singlet (s) |

| Pyridine-H4 | 7.9 - 8.1 | 140 - 145 | Doublet (d) |

| Pyridine-H5 | 7.3 - 7.5 | 120 - 125 | Doublet (d) |

| CH₃ | 2.6 - 2.8 | 20 - 25 | Singlet (s) |

| Pyridine-C2 | - | 150 - 155 | Singlet (s) |

| Pyridine-C3 | - | 158 - 164 | Doublet (d, due to C-F coupling) |

| Pyridine-C6 | - | 160 - 165 | Singlet (s) |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These spectra provide a unique "molecular fingerprint" that is highly specific to the compound's structure and functional groups.

The IR and Raman spectra of this compound would be characterized by several key vibrational bands. A strong absorption in the IR spectrum between 1700 and 1720 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde group. The C-H stretching of the aldehyde group typically appears as a pair of medium bands between 2820 and 2850 cm⁻¹ and 2720 and 2750 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. The C-F stretching vibration gives rise to a strong band in the IR spectrum, typically in the 1250-1150 cm⁻¹ region. chemguide.co.uk Vibrations associated with the pyridine ring (C=C and C=N stretching) are expected in the 1600-1400 cm⁻¹ region. researchgate.netiku.edu.tr

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2980 - 2870 | Medium |

| Aldehyde C-H Stretch | 2850 - 2820, 2750 - 2720 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1720 - 1700 | Strong |

| Pyridine Ring (C=C, C=N) Stretches | 1600 - 1400 | Medium-Strong |

| C-F Stretch | 1250 - 1150 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (C₇H₆FNO), the molecular weight is 139.13 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 139. This peak, corresponding to the intact molecule with one electron removed, confirms the molecular weight.

The fragmentation of the molecular ion provides valuable structural information. Aromatic aldehydes commonly exhibit characteristic fragmentation pathways. libretexts.org A prominent fragment would likely be observed at M-1 (m/z = 138), resulting from the loss of the hydrogen atom from the aldehyde group. libretexts.orgyoutube.com Another significant fragmentation pathway is the loss of the entire formyl radical (•CHO), leading to a fragment at M-29 (m/z = 110). libretexts.org Further fragmentation of the resulting fluoromethylpyridine cation could also occur.

Table 3: Predicted Mass Spectrometry Fragments for this compound Note: These predictions are based on common fragmentation patterns for aromatic aldehydes.

| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |

| 139 | [C₇H₆FNO]⁺˙ (Molecular Ion) | - |

| 138 | [C₇H₅FNO]⁺ | H• |

| 111 | [C₇H₆FN]⁺ | CO |

| 110 | [C₆H₅FN]⁺ | •CHO |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and intermolecular interactions with high precision.

While a specific crystal structure for this compound is not publicly available, a crystallographic study would reveal key structural parameters. It would confirm the planarity of the pyridine ring and provide exact measurements for the C-F, C=O, C-N, and C-C bond lengths within the molecule. For instance, typical C-F bond lengths in aromatic systems are around 1.35 Å, while the C=O bond of an aldehyde is approximately 1.21 Å. The analysis would also detail the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice. nih.govmdpi.com

Quantum Chemical and Density Functional Theory (DFT) Calculations

Computational chemistry provides powerful tools for investigating molecular properties that can complement and help interpret experimental data. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict molecular structures, electronic properties, and spectroscopic parameters. nih.gov

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), can be employed to find the lowest energy conformation (optimized geometry) of this compound. researchgate.netscirp.org These calculations would yield predicted bond lengths and angles that can be compared with experimental data if available.

Furthermore, DFT allows for the calculation of various electronic properties. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen of the carbonyl group and the nitrogen of the pyridine ring would be expected to be electron-rich sites, while the aldehyde proton and the carbon of the carbonyl group would be electron-poor.

Table 4: Exemplary Data from a DFT Calculation for a Substituted Pyridine Note: This table illustrates the type of information obtained from DFT calculations; values are hypothetical for this specific molecule.

| Property | Calculated Value (Illustrative) | Significance |

| Optimized Bond Length (C=O) | 1.22 Å | Correlates with IR frequency; structural validation |

| Optimized Bond Length (C-F) | 1.36 Å | Structural validation |

| HOMO Energy | -6.5 eV | Relates to ionization potential; electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron affinity; electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measure of molecular polarity |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms involving this compound. Density Functional Theory (DFT) calculations are frequently employed to map the potential energy surfaces of its reactions, identifying transition states and intermediates. For instance, in nucleophilic addition to the aldehyde group, a fundamental reaction for this compound, computational models can predict the geometry of the transition state and the activation energy. These calculations often reveal a non-synchronous process for bond formation. academie-sciences.fr

In reactions such as nucleophilic aromatic substitution (SNAr), where a nucleophile might displace the fluorine atom, theoretical studies are crucial for understanding the mechanism. The reaction typically proceeds through a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.comechemi.com The stability of this intermediate, which is influenced by the electron-withdrawing nature of the aldehyde and the pyridine nitrogen, is the rate-determining step. stackexchange.comechemi.com Computational models can elucidate the structure of this intermediate and the transition states leading to its formation and subsequent decomposition to products. A combined experimental and computational DFT approach has been successfully used to determine that the reaction mechanism for the addition of fluoroarenes to Mg-Mg bonds is a concerted SNAr-like pathway. nih.gov

The table below summarizes typical activation energies for related nucleophilic substitution reactions, illustrating the impact of substituents on reactivity.

| Reactant | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| 2-Fluoropyridine (B1216828) | NaOEt | EtOH | 18.5 |

| 2-Chloropyridine | NaOEt | EtOH | 21.2 |

| Pentafluoropyridine | Hydroxybenzaldehyde | DMF | 15.7 |

This data is illustrative and compiled from general findings on pyridine reactivity.

Modeling of Intermolecular Interactions and Selectivity

The fluorine atom and the methyl and aldehyde groups on the pyridine ring of this compound create a unique electronic and steric profile that governs its intermolecular interactions and the selectivity of its reactions. Computational modeling is essential for understanding these non-covalent interactions, which include hydrogen bonding, dipole-dipole interactions, and π-stacking.

DFT calculations, often with dispersion corrections (e.g., DFT-D3), and Symmetry-Adapted Perturbation Theory (SAPT) are used to quantify the strength and nature of these interactions. rsc.orgrsc.orgohio-state.edu For example, the electron-withdrawing fluorine atom can participate in non-classical hydrogen bonds and halogen bonds, influencing crystal packing and solvent organization. The aldehyde's carbonyl oxygen is a strong hydrogen bond acceptor, a key interaction in many of its reactions. Modeling has shown that the regioselectivity of reactions on the pyridine ring is governed by the aryne distortion model, where substituents influence the geometry and electronic structure of pyridyne intermediates, directing incoming nucleophiles. nih.govescholarship.orgsigmaaldrich.com

The selectivity of reactions, such as nucleophilic attack on the pyridine ring, is also predictable through computational models. The electron-deficient nature of the pyridine ring, enhanced by the fluorine and aldehyde substituents, directs nucleophilic attack to the positions ortho and para (C2, C4, C6) to the nitrogen atom. stackexchange.comechemi.com Computational studies of the intermediates formed upon nucleophilic attack show that the negative charge is better stabilized when the attack occurs at these positions, as a resonance structure can place the negative charge on the electronegative nitrogen atom. stackexchange.comechemi.com

Mechanistic Investigations of Pyridine and Aldehyde Reactions

Single Electron Transfer (SET) Pathways in Reductive Couplings

Reductive coupling reactions involving pyridine aldehydes can proceed through Single Electron Transfer (SET) pathways, particularly in photoredox or electrochemically mediated processes. In such a mechanism, the aldehyde is reduced by a single electron to form a ketyl radical anion. Mechanistic investigations suggest that this is a key step in the visible light photoredox-catalyzed β-selective reductive coupling of alkenylpyridines with aldehydes. nih.gov

This highly reactive ketyl radical can then participate in subsequent bond-forming reactions. For example, it can add to an activated olefin in a radical-radical coupling or an intermolecular cross-coupling process. nih.govnih.gov Computational studies help to elucidate the feasibility of the SET step by calculating the reduction potentials of the species involved and mapping the reaction pathway of the resulting radical intermediates. nih.gov The fluorinated nature of this compound would influence the reduction potential of the aldehyde, a factor that can be precisely modeled.

Deprotonation and Anionic Intermediate Formation

The protons on the pyridine ring of this compound have varying acidities due to the electronic effects of the substituents. The electron-withdrawing fluorine and aldehyde groups increase the acidity of the ring protons, facilitating deprotonation by a strong base to form anionic intermediates. This is a common strategy for the functionalization of pyridine rings.

The regioselectivity of deprotonation is influenced by both electronic and directing effects. The fluorine at position 3 and the aldehyde at position 2 would significantly acidify the proton at position 4. Upon deprotonation, a pyridyl anion is formed, which can then react with various electrophiles. In nucleophilic aromatic substitution, the formation of the anionic Meisenheimer complex is a key intermediate step. stackexchange.comechemi.com The stability of this intermediate dictates the feasibility of the substitution reaction. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom when the nucleophilic attack occurs at the C2 or C4 position, which explains the preference for substitution at these sites. stackexchange.comechemi.com

Kinetic Studies and Rate-Determining Steps

Kinetic studies are fundamental to understanding the mechanisms of reactions involving pyridine aldehydes. For nucleophilic additions to the carbonyl group, the initial attack of the nucleophile is often the rate-determining step. saskoer.ca Temperature-jump studies on the reaction between pyridine-4-aldehyde and piperazine (B1678402) have been used to measure the kinetics of carbinolamine formation. acs.org

In nucleophilic aromatic substitution reactions on the pyridine ring, the formation of the high-energy anionic intermediate is typically the rate-determining step. stackexchange.comechemi.com Kinetic investigations into the acid-catalyzed halogenation of ketones have provided evidence for the formation of a reactive enol intermediate as the rate-determining step, a principle that can be extended to reactions involving the aldehyde group of the title compound. libretexts.org Kinetic models for the synthesis of substituted pyridines have been developed using operando Raman spectroscopy to monitor reactant and product concentrations over time. rsc.org These studies allow for the determination of reaction orders, rate constants, and activation energies, providing a quantitative understanding of the reaction mechanism.

The table below presents kinetic data for a related pyridine synthesis reaction.

| Reaction | Catalyst | Temperature (°C) | Rate Constant (k) |

| Acetaldehyde ammonia (B1221849) trimer to 2-methyl-5-ethyl pyridine | Acetic Acid | 150 | 0.015 min⁻¹ |

| Paraldehyde to 2-methyl-5-ethyl pyridine | Acetic Acid | 150 | 0.008 min⁻¹ |

Data adapted from kinetic modeling studies of pyridine synthesis. rsc.org

Stereochemical Control and Asymmetric Synthesis Strategies with Fluorinated Pyridines

The presence of the aldehyde functionality in this compound makes it a valuable precursor for the synthesis of chiral molecules, particularly chiral secondary alcohols, through asymmetric reduction or addition of organometallic reagents. Achieving high stereochemical control is a key objective in these transformations.

Chemoenzymatic methods have proven highly effective for the asymmetric synthesis of chiral alcohols derived from fluorinated pyridines. For example, alcohol dehydrogenases can reduce prochiral ketones with excellent enantioselectivity (95–>99% ee). nih.govnih.govresearchgate.net This approach is directly applicable to the reduction of the aldehyde group in this compound to produce the corresponding chiral alcohol.

Catalytic asymmetric transfer hydrogenation is another powerful technique for the synthesis of chiral 1,2-amino alcohols from unprotected α-ketoamines, a strategy that can be adapted for related aldehyde substrates. acs.org Furthermore, iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols provides chiral 1,2-fluorohydrins with excellent yields and enantioselectivities, showcasing the utility of metal catalysis in controlling stereochemistry in fluorinated systems. rsc.org The fluorine substituent can play a crucial role in directing the stereochemical outcome of these reactions through steric and electronic effects, influencing the approach of the reagent to the catalytic center.

The table below summarizes results from the asymmetric synthesis of related fluorinated chiral alcohols.

| Substrate | Catalyst/Enzyme | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 2-Acetyl-3-fluoropyridine | Alcohol Dehydrogenase | (R)-1-(3-Fluoropyridin-2-yl)ethan-1-ol | 98 | >99 |

| 2-Acetyl-5-fluoropyridine | Alcohol Dehydrogenase | (R)-1-(5-Fluoropyridin-2-yl)ethan-1-ol | 95 | >99 |

| Fluorinated Allylic Alcohol | Iridium Complex | Chiral 1,2-Fluorohydrin | 92 | 98 |

This data is compiled from studies on the asymmetric synthesis of fluorinated pyridine derivatives. nih.govnih.govresearchgate.netrsc.org

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Derivatization

The aldehyde functionality and the substituted pyridine (B92270) core of 3-Fluoro-6-methylpyridine-2-carbaldehyde offer multiple sites for derivatization. Future research will likely concentrate on harnessing advanced catalytic systems to achieve highly selective and efficient transformations.

Organocatalysis: The development of enantioselective organocatalytic methods for the α-fluorination of aldehydes presents a promising avenue for modifying the carbaldehyde group. princeton.eduresearchgate.net Chiral imidazolidinones, for instance, have been successfully employed to mediate the fluorination of a variety of aldehyde substrates. princeton.eduresearchgate.net Applying such catalysts to this compound could lead to the synthesis of novel chiral building blocks with potential applications in medicinal chemistry.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of pyridines. acs.orgacs.orgnih.govresearchgate.net Strategies involving the generation of pyridinyl radicals from pyridinium (B92312) ions allow for C-H functionalization at positions distinct from classical Minisci chemistry. acs.orgresearchgate.net The application of photoredox catalysis to this compound could enable the introduction of various functional groups at specific positions on the pyridine ring, expanding its synthetic utility. Furthermore, photoredox-catalyzed generation of pyridine N-oxy radicals from the corresponding N-oxides offers a pathway for the difunctionalization of olefins, a strategy that could be adapted for this compound. acs.orgnih.gov

Transition Metal Catalysis: Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. rsc.orgmit.edumdpi.commdpi.com Future work will likely explore the use of palladium, nickel, and copper catalysts for the cross-coupling of derivatives of this compound. For instance, conversion of the methyl group to a trifluoromethyl group or introduction of a leaving group at a specific position could open up avenues for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions, enabling the synthesis of a diverse library of substituted pyridines. Rhodium(III)-catalyzed C-H functionalization has also been shown to be effective for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, suggesting potential for analogous transformations involving derivatives of the target molecule. nih.gov

Biocatalysis: The use of whole-cell biocatalysts and isolated enzymes for the oxyfunctionalization of pyridine derivatives is a growing area of interest. ukri.orgnih.govnih.gov Research into enzymes that can selectively hydroxylate or perform other transformations on the pyridine ring of this compound could provide environmentally friendly and highly selective routes to novel derivatives.

Integration into Automated and High-Throughput Synthesis Methodologies

To accelerate the discovery of new molecules with desired properties, the integration of this compound into automated and high-throughput synthesis platforms is a critical future direction.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and the potential for seamless scale-up. beilstein-journals.orguc.ptresearchgate.netresearchgate.net The development of flow-based syntheses for the derivatization of this compound would enable the rapid production of compound libraries for screening. beilstein-journals.orgresearchgate.net For example, established one-step flow syntheses of pyridines, such as the Bohlmann-Rahtz synthesis, could be adapted for the continuous production of related structures. beilstein-journals.orgresearchgate.net

Robotics and Automation: Robotic platforms for high-throughput experimentation (HTE) can significantly accelerate reaction optimization and the synthesis of large compound libraries. nih.govresearchgate.netnih.govyoutube.com By automating the dispensing of reagents, reaction setup, and purification, researchers can explore a vast chemical space around the this compound scaffold with greater efficiency. nih.govresearchgate.net

Computational Design and Prediction of Novel Reactivity Profiles

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. Their application to this compound will enable a more rational approach to the design of new derivatives and the prediction of their properties.

Density Functional Theory (DFT) Calculations: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. acs.org By performing DFT studies on this compound and its potential derivatives, researchers can predict reaction outcomes, understand reaction mechanisms, and design new reactions with enhanced selectivity.

Machine Learning (ML): Machine learning models can be trained on existing chemical data to predict the properties and reactivity of new molecules. researchgate.netescholarship.orgnih.govresearchgate.net By developing ML models for pyridine-based compounds, it may be possible to predict the biological activity, toxicity, and other important properties of novel derivatives of this compound, thereby guiding synthetic efforts towards the most promising candidates. researchgate.netnih.govresearchgate.net

Expansion of Applications in Specialized Chemical Fields

The unique combination of a fluorine atom, a methyl group, and a carbaldehyde function on a pyridine scaffold makes this compound an attractive starting material for the synthesis of compounds with applications in various specialized fields.

Medicinal Chemistry: Fluorinated heterocyclic compounds are prevalent in pharmaceuticals due to the ability of fluorine to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. nih.govnbinno.commdpi.comnih.gov The this compound scaffold can be elaborated to generate novel drug candidates for a wide range of therapeutic targets. The aldehyde can be converted into various functional groups, such as amines, alcohols, and carboxylic acids, which can then be further functionalized to create diverse molecular architectures.

Agrochemicals: Pyridine-based compounds are also crucial in the agrochemical industry, with applications as herbicides, insecticides, and fungicides. researchgate.netnih.gov The derivatization of this compound could lead to the discovery of new agrochemicals with improved efficacy, selectivity, and environmental profiles. The introduction of fluorine is a well-established strategy for enhancing the biological activity of agrochemicals. chemeurope.com

Functional Materials: Pyridine-containing polymers and materials are being explored for a variety of applications, including as adsorbents for environmental remediation. nih.gov Machine learning-assisted discovery has identified halogenated pyridine-based polymers as efficient adsorbents. nih.gov Derivatives of this compound could be incorporated into novel polymers and materials with unique electronic, optical, or binding properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.